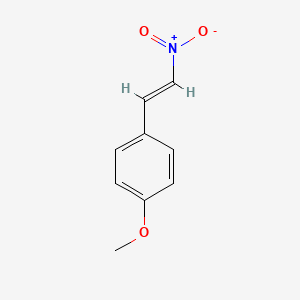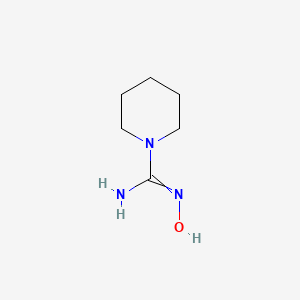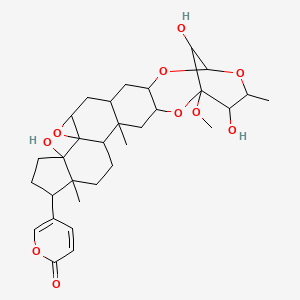
alpha-Fenchol
Overview
Description
Alpha-Fenchol, also known as 1,3,3-trimethyl-2-norbornanol, is a monoterpenoid and an isomer of borneol. It is a colorless or white solid that occurs widely in nature. The naturally occurring enantiomer (1R)-endo-(+)-alpha-Fenchol is extensively used in perfumery due to its pleasant aroma. This compound is also found in basil and contributes to its characteristic scent .
Mechanism of Action
Target of Action
Alpha-Fenchol is a monoterpenoid and an isomer of borneol . It is widely found in nature and is used extensively in perfumery . .
Mode of Action
For instance, it has been observed that this compound exhibits antibacterial activities , suggesting that it may interact with bacterial cells to inhibit their growth.
Biochemical Pathways
This compound is a product of the monoterpenes biosynthesis pathway . It is biosynthesized from geranyl pyrophosphate (GPP) via isomerization to linalyl pyrophosphate . The cyclization of GPP to this compound involves an external nucleophile (H2O) in the termination of cyclization . This pathway also hypothesizes the formation of this compound derivatives: α-fenchene, β-fenchene, α-fenchocamphorone, and β-fenchocamphorone .
Pharmacokinetics
Its molecular weight of 1542493 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
It has been observed to exhibit antibacterial activities , suggesting that it may cause changes in bacterial cells that inhibit their growth
Action Environment
The action of this compound can be influenced by environmental factors. For instance, quantum tunneling effects, which can enhance reaction rates and result in splitting of energy levels and delocalization , are more likely to be observed in small to medium-sized systems in the gas phase or at cryogenic temperatures . These effects are less likely to be observed in larger molecular structures or in environments affected by perturbations
Biochemical Analysis
Biochemical Properties
Alpha-Fenchol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are crucial for regulating gene expression, cell proliferation, and apoptosis. This compound’s impact on these pathways can lead to changes in cellular metabolism and function, highlighting its potential as a modulator of cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, including enzymes and receptors. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways. Additionally, this compound can bind to receptors involved in cell signaling, modulating their activity and downstream effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage considerations in the potential therapeutic use of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of cells. This compound’s role in these pathways underscores its potential impact on cellular metabolism and its relevance in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, this compound has been shown to interact with lipid transporters, facilitating its distribution within lipid-rich environments such as cell membranes .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the specific roles of this compound in cellular processes .
Preparation Methods
Alpha-Fenchol can be synthesized through various methods. One common synthetic route involves using fenchone as the starting material. The process includes a Grignard reaction with ethyl magnesium bromide or a reduction using alcohol-sodium . Another method involves the catalytic isomerization and hydrolysis of alpha-pinene and beta-pinene using turpentine oil as the raw material and CHKC-4 as the catalyst. This method yields this compound with a purity of 99% .
Chemical Reactions Analysis
Alpha-Fenchol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound yields fenchone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alpha-Fenchol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology and medicine, this compound has shown potential in neuroprotection by activating the free fatty acid receptor 2 (FFAR2), which ameliorates amyloid-beta-induced neurotoxicity . Additionally, it has been studied for its antimicrobial, anti-inflammatory, and anticancer properties . In the industry, this compound is used in the formulation of fragrances and flavors .
Comparison with Similar Compounds
Alpha-Fenchol is similar to other monoterpenoids such as borneol, isopinocampheol, and propargyl alcohol. it is unique in its specific scent profile and its extensive use in perfumery. Unlike borneol, which is more commonly used in traditional medicine, this compound is primarily used for its fragrance and flavor properties . Other similar compounds include endo-Fenchol, exo-Fenchol, and beta-Fenchyl alcohol .
Properties
IUPAC Name |
(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-MRTMQBJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C([C@H]2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041205, DTXSID101014534 | |
| Record name | (-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-13-0, 14575-74-7 | |
| Record name | (-)-α-Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fenchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-FENCHYL ALCOHOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ108AQX3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the spectroscopic behavior of alpha-fenchol so unusual compared to other alcohols?
A1: Unlike many alcohols, this compound exhibits complex OH and OD stretching patterns in both FTIR and Raman jet spectroscopy. This complexity arises from the delocalization of the hydroxy hydrogen atom. [] This delocalization occurs via quantum tunneling between two non-equivalent yet nearly degenerate conformational states separated by a low energy barrier. [] Essentially, the hydrogen atom doesn't "choose" one conformation; it exists in both, causing the unusual spectroscopic features.
Q2: How does deuteration impact the energy differences between the torsional states in this compound?
A2: The energy difference between the torsional states in regular this compound is significantly reduced upon replacing the hydroxy hydrogen with deuterium (OH to OD). Specifically, the energy difference shrinks from 16(1) cm−1hc to 7(1) cm−1hc. [] This difference further decreases to 9(1) cm−1hc and 3(1) cm−1hc upon OH or OD stretch excitation, respectively. [] This highlights the significant impact of isotopic substitution on the tunneling dynamics in this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)





![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)


![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)
